molecular formula C17H21N3O5S2 B2726031 N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 797775-13-4

N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2726031
CAS RN: 797775-13-4
M. Wt: 411.49
InChI Key: GJJJSIRJVNMNJG-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics. The presence of the furan ring and the pyrazole ring suggests that this compound might have interesting biological activities .


Molecular Structure Analysis

The compound contains a furan ring, a pyrazole ring, and two sulfonamide groups. These functional groups can participate in various chemical reactions and can interact with biological targets in specific ways .


Physical And Chemical Properties Analysis

Without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on the development of novel sulfonamide compounds through various synthetic pathways. For example, studies have reported on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, indicating the versatility of sulfonamides in creating compounds with potential antimicrobial activities (Alsaedi, Farghaly, & Shaaban, 2019). Another study focused on the synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, showcasing the broad therapeutic potentials of sulfonamide derivatives (Küçükgüzel et al., 2013).

Antimicrobial and Anticancer Activities

Sulfonamide derivatives have been evaluated for their antimicrobial and anticancer properties. For instance, compounds with sulfonamide groups have shown significant antimicrobial activities, exceeding the activity of reference drugs in some cases (Alsaedi, Farghaly, & Shaaban, 2019). Additionally, sulfonamide compounds have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).

Anti-inflammatory and Enzyme Inhibition

Sulfonamide derivatives have been explored for their anti-inflammatory properties and ability to inhibit specific enzymes. Research on celecoxib derivatives demonstrated these compounds' anti-inflammatory, analgesic, and anticancer activities, further highlighting the therapeutic potential of sulfonamides (Küçükgüzel et al., 2013). Moreover, studies on novel sulfonamide compounds have investigated their roles as carbonic anhydrase inhibitors, offering insights into the development of treatments for conditions involving this enzyme (Gul et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical agent, it might interact with enzymes or receptors in the body. The sulfonamide group, for instance, is known to inhibit certain enzymes .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific toxicity data, it’s hard to comment on its potential hazards .

Future Directions

The compound could be of interest in various fields, including medicinal chemistry, materials science, and chemical biology. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-3-26(21,22)19-14-9-7-13(8-10-14)15-12-16(17-6-5-11-25-17)20(18-15)27(23,24)4-2/h5-11,16,19H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJJSIRJVNMNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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